molecular formula C22H16ClNO4S B2922957 (4-chlorophenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114886-47-3

(4-chlorophenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No. B2922957
M. Wt: 425.88
InChI Key: IRXULQHWJCKNOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (4-chlorophenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a chemical compound with the linear formula C14H11ClO2 . It has a molecular weight of 246.7 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C14H11ClO2 . The exact 3D structure is not available in the search results.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 246.7 . The density is 1.212g/cm3 . It has a boiling point of 380.5ºC at 760mmHg . The melting point is predicted to be 124-125 °C .

Scientific Research Applications

Benzophenones and UV Filters

Benzophenones, a group to which the query compound is structurally related, serve as UV filters and absorbers in various consumer products, including sunscreens and cosmetics. Studies highlight their widespread human exposure and potential endocrine-disrupting effects. For instance, Krause et al. (2018) examined whether benzophenones in pregnant women could cross the placental barrier, reaching amniotic fluid and the fetal bloodstream, raising concerns about their safety during pregnancy (Krause et al., 2018).

Exposure and Health Implications

The exposure to and health implications of benzophenones and similar compounds have been extensively studied. Fujii et al. (2014) investigated the dietary exposure to phenolic and methoxylated organohalogen contaminants, evaluating their concentrations in breast milk and serum, which suggests the bioaccumulation potential and the need for understanding exposure sources (Fujii et al., 2014).

Environmental and Biological Monitoring

Environmental and biological monitoring studies, such as those by Hines et al. (2015), have developed methodologies to measure phenols and parabens in biological matrices, providing crucial data for assessing human exposure and potential health risks associated with these compounds (Hines et al., 2015).

Safety And Hazards

This compound may cause irritation of the digestive tract and respiratory tract . It may also cause skin irritation . The compound is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

(4-chlorophenyl)-[4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO4S/c1-28-18-12-10-17(11-13-18)24-14-21(22(25)15-6-8-16(23)9-7-15)29(26,27)20-5-3-2-4-19(20)24/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXULQHWJCKNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-chlorophenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

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